molecular formula C12H13NO3 B2852377 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1597248-98-0

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2852377
CAS No.: 1597248-98-0
M. Wt: 219.24
InChI Key: KJZCFPNUGNZSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

The synthesis of 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .

Chemical Reactions Analysis

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-oxo-1-propyl-2,3-dihydro-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole backbone, their functional groups and biological activities differ. For example, indole-3-acetic acid is a plant hormone, whereas indole-3-carbinol is studied for its anticancer properties . The unique functional groups in this compound contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2-oxo-1-propyl-3H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-5-13-10-4-3-8(12(15)16)6-9(10)7-11(13)14/h3-4,6H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZCFPNUGNZSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.